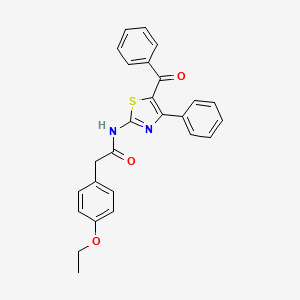

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c1-2-31-21-15-13-18(14-16-21)17-22(29)27-26-28-23(19-9-5-3-6-10-19)25(32-26)24(30)20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHHVDJBWKQKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a base.

Benzoylation: The thiazole ring can be benzoylated using benzoyl chloride in the presence of a base like pyridine.

Acetamide Formation: The final step involves the reaction of the benzoylated thiazole with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug development for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole and acetamide derivatives are widely studied for their pharmacological and structural diversity. Below is a comparative analysis of the target compound with structurally or functionally related molecules.

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations and Pharmacological Relevance: The 4-ethoxyphenylacetamide group is a common feature in compounds with anti-proliferative activity (e.g., indazole derivatives in ). However, the target compound lacks explicit biological data, highlighting a gap for future studies. Electron-withdrawing groups (e.g., cyanophenyl in ) enhance stability as building blocks, whereas bulky substituents (e.g., benzoyl in the target compound) may influence tautomerism and solubility .

Synthetic Methodologies :

- The target compound’s tautomerism contrasts with SirReal2 , which is synthesized via regioselective coupling to ensure a single bioactive conformation .

- Active methylene compounds (e.g., acetylacetone) are used in cyclocondensation reactions for thiadiazole derivatives , whereas Pd-catalyzed cross-coupling is critical for indazole-based anti-cancer agents .

Spectroscopic and Analytical Data :

- The target compound’s tautomeric forms were confirmed via ¹H NMR, whereas derivatives like N-(5-isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide were characterized by IR (C=O stretch at 1606 cm⁻¹) and mass spectrometry .

Biological Activity :

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, benzoyl group, and an ethoxyphenyl acetamide moiety. The synthesis typically involves multi-step reactions including:

- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis by condensing a thioamide with an α-haloketone.

- Introduction of Benzoyl and Ethoxy Groups : Utilizes Friedel-Crafts acylation and alkylation methods.

- Final Coupling : Involves coupling the thiazole derivative with the ethoxyphenyl acetamide using reagents like EDCI in the presence of a base .

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, related thiazole derivatives demonstrated IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4e | MDA-MB-231 | 10.93 | Induces apoptosis via annexin V-FITC assay |

| 4g | MDA-MB-231 | 15.00 | Inhibits CA IX |

| 4h | MDA-MB-231 | 25.06 | Promotes necrosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 1 μg/mL, demonstrating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Escherichia coli | 0.25 |

| 13 | Pseudomonas aeruginosa | <0.5 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds similar to this thiazole derivative have been shown to inhibit carbonic anhydrases (CAs), which are essential for tumor growth and survival.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to increased annexin V-FITC positivity, indicating late-stage apoptosis .

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and metabolic pathways is hypothesized as a mechanism for the observed antimicrobial effects.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Study on CA IX Inhibition : A study demonstrated that a related compound exhibited potent inhibition against CA IX with an IC50 of 10.93 nM, significantly affecting tumor growth in vitro .

- Antimicrobial Evaluation : A series of thiazole derivatives were tested against various bacterial strains, showing promising results with MIC values indicating strong antibacterial activity.

Q & A

Q. What are the standard synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Subsequent acylation with chloroacetyl chloride under basic conditions (e.g., triethylamine in dioxane) introduces the acetamide moiety . For the 4-ethoxyphenyl group, nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) may be employed. Optimization requires precise control of temperature (20–25°C), solvent polarity, and stoichiometry to avoid side products. Post-synthesis purification via column chromatography or recrystallization (ethanol-DMF mixtures) ensures high yields (>75%) and purity (>95%) .

Q. How is this compound characterized structurally and chemically post-synthesis?

- Methodological Answer : Structural validation relies on 1H/13C NMR to confirm proton environments (e.g., benzoyl aromatic protons at δ 7.5–8.0 ppm, ethoxy methylene at δ 4.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]+ at m/z 443.1). Infrared spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What biological activities are associated with this compound’s structural analogs, and how are preliminary assays designed?

- Methodological Answer : Thiazole derivatives exhibit antimicrobial (MIC testing against S. aureus and E. coli), anti-inflammatory (COX-2 inhibition assays), and anticancer (MTT assays on HeLa or MCF-7 cells) activities . For this compound, preliminary screening should include dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity). Structural analogs with 4-methoxy substituents show IC50 values of ~10 µM in kinase inhibition assays, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar thiazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound solubility (DMSO vs. aqueous buffers). To address this:

- Perform meta-analyses of published IC50 values, normalizing for assay parameters.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities to targets like tubulin or kinases, independent of cellular context.

- Compare substituent effects: Ethoxy groups may enhance membrane permeability vs. methoxy analogs, altering apparent potency .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with proteins like EGFR or PARP, using crystal structures (PDB: 1M17). Density Functional Theory (DFT) calculates electrostatic potential surfaces (e.g., Multiwfn software) to identify nucleophilic/electrophilic regions influencing binding . Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, with binding free energy calculated via MM-PBSA .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

- Methodological Answer :

- Solvent screening : Replace dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics.

- Catalyst optimization : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to reduce catalyst loading (<1 mol%) while maintaining >90% yield .

- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing reaction times from hours to minutes .

Q. What role does X-ray crystallography play in elucidating this compound’s structure-activity relationship (SAR)?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and dihedral angles critical for SAR. For example, the dihedral angle between the benzoyl and thiazole rings influences π-π stacking with target proteins. SHELXL refines structures to R-factors <0.05, revealing substituent effects on molecular conformation . Comparative analysis with methoxy analogs (e.g., ’s compound) identifies steric/electronic contributions to bioactivity .

Q. How do researchers analyze substituent effects on bioactivity using advanced SAR studies?

- Methodological Answer :

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules based on crystallographic data to predict activity cliffs.

- Free-Wilson analysis : Quantify contributions of substituents (e.g., ethoxy vs. methylsulfonyl) to anticancer activity.

- Proteomics : SILAC-based profiling identifies off-target interactions, linking substituents to unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.